8-chloro-6-iodo-3H-quinazolin-4-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H4ClIN2O |
|---|---|
Molecular Weight |
306.49 g/mol |
IUPAC Name |
8-chloro-6-iodo-3H-quinazolin-4-one |
InChI |
InChI=1S/C8H4ClIN2O/c9-6-2-4(10)1-5-7(6)11-3-12-8(5)13/h1-3H,(H,11,12,13) |
InChI Key |
FNTCGDZFEQBBFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Cl)I |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 8 Chloro 6 Iodo 3h Quinazolin 4 One
Reactivity Profiles of Halogen Substituents at Positions 6 and 8
The presence of two different halogen atoms, chlorine at position 8 and iodine at position 6, on the quinazolinone ring sets the stage for selective chemical transformations. The inherent differences in the electronic properties and bond strengths of the C-Cl and C-I bonds are the primary determinants of this selectivity.
Comparative Electrophilicity and Nucleophilicity of C-Cl and C-I Bonds
The carbon-halogen bond is polarized, with the carbon atom being electrophilic and the halogen atom being nucleophilic. The degree of this polarization and the strength of the bond are influenced by the electronegativity and size of the halogen atom.
In the case of 8-chloro-6-iodo-3H-quinazolin-4-one, the C-Cl bond is more polar than the C-I bond due to the higher electronegativity of chlorine compared to iodine. This would suggest that the carbon at position 8 is more electrophilic than the carbon at position 6. However, the C-I bond is significantly weaker and longer than the C-Cl bond. doubtnut.com This lower bond dissociation energy often makes the C-I bond more susceptible to cleavage in various chemical reactions, particularly in metal-catalyzed cross-coupling reactions.
In the context of nucleophilic aromatic substitution (SNAr) reactions, the leaving group ability of the halide is a crucial factor. Iodide is an excellent leaving group, far superior to chloride. This is attributed to its larger size and greater polarizability, which allows it to stabilize the negative charge more effectively in the transition state and as a free ion. Therefore, in SNAr reactions, the C-I bond at position 6 is expected to be significantly more reactive than the C-Cl bond at position 8.
| Bond Type | Bond Strength (kJ/mol) | Electronegativity of Halogen | Leaving Group Ability |
| C-Cl | ~339 | 3.16 | Moderate |
| C-I | ~238 | 2.66 | Excellent |
This table provides generalized bond strength data for aryl halides and serves as an illustrative comparison.
Selective Functionalization at Different Halogenated Positions
The differential reactivity of the C-Cl and C-I bonds allows for the selective functionalization of the this compound molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Due to the greater reactivity of the C-I bond in oxidative addition to palladium(0) complexes, these cross-coupling reactions are expected to occur selectively at the C-6 position. For instance, a Sonogashira coupling of 6-bromo-2,4-dichloroquinazoline (B10380) with a terminal alkyne resulted in exclusive substitution at the more reactive C-4 chloro position, highlighting the principle of differential reactivity. nih.gov A similar preference for the more labile halogen is anticipated for this compound, enabling the introduction of a wide array of substituents at the C-6 position while leaving the C-8 chloro group intact for subsequent transformations.
Nucleophilic Substitution Reactions on the Quinazolinone Ring System
The quinazolinone ring, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution. In this compound, the primary sites for such reactions are the halogen-bearing carbons. As discussed, the C-6 position, bearing the iodo group, is the more likely site for nucleophilic attack due to the superior leaving group ability of iodide.
Common nucleophiles such as amines, alkoxides, and thiolates can be employed to displace the iodide. For example, studies on related 4-chloroquinazolines have demonstrated efficient N-arylation reactions with substituted anilines. nih.gov Similarly, treatment of 4-chloro-8-methylquinolin-2(1H)-one with various nucleophiles resulted in the substitution of the chloro group. mdpi.com
Functionalization at Nitrogen (N-3) and Carbon (C-2) Positions for Derivative Synthesis
Beyond the aromatic core, the N-3 and C-2 positions of the quinazolinone ring offer valuable opportunities for derivatization.
Introduction of Hydrazone and Pyrazole (B372694) Moieties
A common strategy for elaborating the quinazolinone scaffold involves the introduction of a hydrazine (B178648) group at the C-2 position, which can then serve as a versatile intermediate for constructing a variety of heterocyclic systems. This is typically achieved by first converting the C-2 carbonyl or a thione precursor into a 2-hydrazinyl derivative.
The general synthetic route to introduce hydrazone and pyrazole moieties, which could be adapted for this compound, is outlined below:
| Step | Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1 | 8-chloro-6-iodo-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate (B1144303) | 8-chloro-2-hydrazinyl-6-iodo-3H-quinazolin-4-one | Nucleophilic substitution |
| 2 | 8-chloro-2-hydrazinyl-6-iodo-3H-quinazolin-4-one | Aldehyde or Ketone | 8-chloro-6-iodo-2-(2-alkylidenehydrazinyl)-3H-quinazolin-4-one (Hydrazone) | Condensation |
| 3 | 8-chloro-6-iodo-2-(2-alkylidenehydrazinyl)-3H-quinazolin-4-one | Vilsmeier-Haack reagent | Derivative containing a pyrazole moiety | Cyclization/Formylation |
This table outlines a plausible, generalized synthetic pathway based on known quinazolinone chemistry.
Schiff Base Formation and Subsequent Cyclization
The formation of Schiff bases from the this compound core first requires the introduction of a primary amino group, as the parent compound lacks one. A common and effective strategy involves the synthesis of a 3-amino-quinazolinone intermediate. This is typically achieved by reacting the corresponding 2-substituted-6-iodo-8-chloro-4H-3,1-benzoxazin-4-one with hydrazine hydrate (H₂NNH₂). The hydrazine attacks the carbonyl carbon of the benzoxazinone (B8607429), leading to ring opening and subsequent intramolecular cyclization to form the stable 3-amino-quinazolinone ring system. researchgate.netuin-malang.ac.idresearchgate.net
Once the 3-amino-8-chloro-6-iodo-2-substituted-quinazolin-4(3H)-one is synthesized, it can readily undergo condensation reactions with a wide range of aromatic or aliphatic aldehydes and ketones. nih.gov This reaction, typically catalyzed by a few drops of glacial acetic acid in a solvent like ethanol, results in the formation of a C=N double bond, yielding the corresponding Schiff base (or imine). nih.govnih.gov These quinazolinone-Schiff base conjugates are of significant interest due to their chemical properties and potential as precursors for more complex heterocyclic systems. mdpi.comnih.gov
The resulting Schiff bases contain a reactive imine bond and are valuable intermediates for subsequent cyclization reactions. Depending on the nature of the substituents and the reagents used, these cyclizations can lead to the formation of various new heterocyclic rings fused to or substituted on the quinazolinone framework. For example, reaction with chloroacetyl chloride or mercaptoacetic acid can lead to the formation of four-membered azetidinone or five-membered thiazolidinone rings, respectively. These reactions significantly expand the structural diversity of derivatives originating from the initial this compound scaffold. bioorganica.com.ua
Table 1: Representative Schiff Base Formation from 3-Amino-quinazolinone Derivatives
| 3-Amino-quinazolinone Precursor | Aldehyde/Ketone | Reaction Conditions | Product (Schiff Base) | Reference |
|---|---|---|---|---|
| 3-Amino-6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one | Benzaldehyde | Glacial Acetic Acid, Reflux | 3-(Benzylideneamino)-6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one | researchgate.net |
| 3-Amino-6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one | 4-Chlorobenzaldehyde | Glacial Acetic Acid, Reflux | 3-((4-Chlorobenzylidene)amino)-6-iodo-2-(trifluoromethyl)quinazolin-4(3H)-one | researchgate.net |
| 3-Amino-2-methylquinazolin-4(3H)-one | 3-Hydroxybenzaldehyde | Ethanol, Reflux | 3-((3-Hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |
| 3-Amino-2-methylquinazolin-4(3H)-one | 4-Methoxybenzaldehyde | Ethanol, Reflux | 3-((4-Methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | nih.gov |
Alkylation and Acylation Studies
Alkylation and acylation are fundamental derivatization techniques that primarily occur at the N-3 position of the 3H-quinazolin-4-one ring. The proton at this position is acidic and can be readily removed by a suitable base, such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or cesium carbonate (Cs₂CO₃), to generate a nucleophilic nitrogen anion. juniperpublishers.com This anion can then react with various electrophilic alkylating or acylating agents.
In alkylation studies, the N-3 anion is typically reacted with alkyl halides (e.g., benzyl (B1604629) chloride, methyl iodide) or alkyl sulfates in an aprotic polar solvent like dimethylformamide (DMF) or acetone. juniperpublishers.comnih.gov This substitution reaction leads to the formation of N-3-alkylated-8-chloro-6-iodo-quinazolin-4-ones. The choice of base and reaction conditions can be crucial, but N-alkylation is generally the favored outcome over O-alkylation. juniperpublishers.com
Acylation follows a similar principle, where the N-3 anion reacts with acylating agents like acyl chlorides or acid anhydrides. This results in the introduction of an acyl group at the N-3 position, forming N-acyl-quinazolinone derivatives. These reactions provide a straightforward method to introduce a variety of functional groups and structural motifs onto the quinazolinone core, enabling the systematic modification of the compound's properties.
Table 2: Examples of N-Alkylation and N-Acylation of Quinazolin-4-ones
| Starting Material | Reagent | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| 6-Iodo-3H-quinazolin-4-one | 2-Chlorobenzyl chloride | Not specified | 3-(2-Chlorobenzyl)-6-iodo-4(3H)-quinazolinone | sigmaaldrich.com |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl 6-bromohexanoate | K₂CO₃ / DMF | Ethyl 6-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)hexanoate | juniperpublishers.com |
| 2-Mercapto-6-bromo-3H-quinazolin-4-one | Benzyl bromide | K₂CO₃ / DMF | 2-(Benzylthio)-6-bromo-3H-quinazolin-4-one | nih.gov |
| 6,7-Dimethoxyquinazolin-4(3H)-one | Ethyl chloroacetate | K₂CO₃ / DMF | Ethyl 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetate | juniperpublishers.com |
Ring Annulation and Heterocyclic Fusion Reactions for Expanded Systems
Ring annulation and heterocyclic fusion reactions represent advanced strategies to construct more complex, polycyclic systems based on the this compound framework. These reactions involve the formation of a new ring fused to the existing quinazolinone structure, leading to tricyclic or tetracyclic derivatives. Such expanded systems are of great interest in medicinal chemistry for exploring new regions of chemical space.
One common approach involves utilizing bifunctional reagents that react with two sites on the quinazolinone molecule. For instance, starting with a 2-(chloromethyl) or 3-(chloroalkyl) quinazolinone derivative, an intramolecular cyclization can be induced by reaction with a suitable nucleophile. A well-established method involves the reaction of substituted anthranilic acids with chloro-acyl chlorides, which, after forming a benzoxazinone intermediate, can be reacted with nucleophiles like hydrazine or primary amines to generate fused ring systems. nih.govresearchgate.net For example, reaction with hydrazine hydrate can lead to the formation of a pyridazino[6,1-b]quinazolinone ring system, while reaction with ammonium (B1175870) acetate (B1210297) can yield a pyrrolo[2,1-b]quinazolinone structure. nih.gov
Another strategy involves building a new ring from a pre-functionalized quinazolinone. A 3-amino-quinazolinone can be reacted with α,β-unsaturated carbonyl compounds, which can undergo a Michael addition followed by an intramolecular condensation to form a new fused six-membered ring. Similarly, reactions with diketones or other bifunctional electrophiles can lead to the annulation of five- or six-membered heterocyclic rings, such as pyrazole, pyrimidine (B1678525), or triazole systems, onto the quinazolinone core. nih.gov These reactions significantly increase the molecular complexity and planarity of the compounds, creating novel scaffolds for further investigation.
Table 3: Examples of Fused Heterocyclic Quinazolinone Synthesis
| Starting Material | Key Reagent(s) | Reaction Conditions | Fused Heterocyclic Product | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromobenzoic acid | 1. 4-Chlorobutyryl chloride 2. Acetic anhydride (B1165640) 3. Hydrazine hydrate | Multistep, Reflux in DMF | 8-Bromo-1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one | nih.gov |
| 2-Amino-5-nitrobenzoic acid | 1. 4-Chlorobutyryl chloride 2. Acetic anhydride 3. Hydrazine hydrate | Multistep, Reflux in DMF | 8-Nitro-1,2,3,4-tetrahydropyridazino[6,1-b]quinazolin-10-one | nih.gov |
| 2-Amino-5-nitrobenzoic acid | 1. 3-Chloropropionyl chloride 2. Acetic anhydride 3. Ammonium acetate | Multistep, Reflux in DMF | 7-Nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | nih.gov |
| 2-Chloro-quinoline-3-carbaldehyde | p-Toluenesulfonylmethyl isocyanide | Cs₂CO₃ / DMSO, 80°C | 5-(2-Tosylquinolin-3-yl)oxazole (An example of oxazole (B20620) ring formation) | frontiersin.org |
Structure Activity Relationship Sar Studies Pertaining to Halogenated Quinazolinones
Elucidation of Key Structural Features Dictating Biological Activity of 8-chloro-6-iodo-3H-quinazolin-4-one Analogues
The quinazolinone nucleus is a foundational pharmacophore, but its biological activity is significantly modulated by substitutions. nih.gov For analogues of this compound, several structural features are paramount:
The Quinazolinone Core : The fused benzene (B151609) and pyrimidine (B1678525) rings form the basic scaffold essential for activity. researchgate.netmdpi.com The 4-oxo group is a key characteristic of this class of compounds.
Substitution at Positions 6 and 8 : The presence of halogen atoms at positions 6 and 8 of the quinazolinone ring is a critical determinant of bioactivity, particularly for antimicrobial applications. nih.gov
Substituents at Position 2 : The introduction of small groups such as methyl, or larger moieties like amines or thiol-containing groups at this position, is frequently reported as essential for enhancing pharmacological effects. nih.govnih.gov
Substituents at Position 3 : This position is highly significant for modulating activity. researchgate.netresearchgate.net The attachment of various groups, especially substituted aromatic rings, can drastically alter the compound's biological profile. nih.gov An amino group at position 3 can also serve as a nucleophilic center for further synthesis of diverse derivatives. sapub.org
SAR studies consistently highlight that positions 2, 3, 6, and 8 are the most critical for influencing the pharmacological activity of the quinazolinone ring system. nih.govmdpi.com
Impact of Halogen Substituents (Chloro and Iodo) on Bioactivity Profiles
Halogens, owing to their unique electronic and steric properties, play a pivotal role in medicinal chemistry. In the context of the quinazolinone scaffold, their inclusion is a well-established strategy for enhancing biological activity.
Research has demonstrated that the presence of halogen atoms on the quinazolinone ring can significantly improve the antimicrobial properties of the molecule. nih.gov Specifically, the substitution of the main aromatic ring of quinazolinone with iodine at positions 6 and 8 has been shown to markedly improve antibacterial activity. nih.gov Similarly, other halogens like chlorine and fluorine are also known to have a positive impact. One study noted that halogenated phenyl substituents (such as bromo, chloro, and fluoro) attached to the quinazolinone scaffold had a more pronounced effect on antifungal activity compared to non-halogenated substituents like nitro or methoxy (B1213986) groups. nih.gov The electron-withdrawing nature of halogens can alter the electronic distribution of the entire ring system, influencing how the molecule interacts with its biological targets. nih.gov
Table 1: Influence of Halogen Substitution on Quinazolinone Activity
| Position of Substitution | Halogen Substituent | Observed Effect on Bioactivity | Reference |
| 6 and 8 | Iodine | Significantly improved antibacterial activity | nih.gov |
| 7 | Chlorine | Favors anticonvulsant activity | mdpi.com |
| General Phenyl Ring | Bromo, Chloro, Fluoro | More significant effect on antifungal activity than non-halogenated groups | nih.gov |
Role of Substituents at Positions 2, 3, and Fused Rings in Modulating Activity
Beyond the crucial halogen substitutions, modifications at other positions of the quinazolinone system are vital for fine-tuning pharmacological activity.
Position 2 : The substituent at this position can greatly influence the molecule's properties. The presence of a methyl or thiol group is often considered essential for antimicrobial activities. nih.gov Structural studies have also highlighted the importance of substituents at the 2-position for anticancer activity. nih.gov
Fused Rings : While positions 6 and 8 are critical, other substitutions on the fused benzene ring can also modulate efficacy, though sometimes in a negative way. For example, one study investigating antibacterial quinazolinones found that introducing a bromo or hydroxyl group at position C6, or making substitutions at C7, led to a reduction or loss of activity. acs.org This underscores the sensitive and position-dependent nature of substitutions on the core scaffold.
Positional Isomerism and its Influence on Pharmacological Efficacy
The specific placement of substituents on the quinazolinone ring, or on moieties attached to it, can have a dramatic effect on pharmacological outcomes. This concept of positional isomerism is a cornerstone of SAR.
For example, the location of a substituent on a phenyl ring attached to the N-3 position can significantly influence the antibacterial profile of the compound. nih.gov Similarly, the activity of quinoline (B57606) sulfonamide derivatives was shown to be highly dependent on the position of a propargyloxy chain on an anilide moiety; the meta-isomer was found to be the most effective, while the para- and ortho-isomers showed decreased or different activity profiles. mdpi.com
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Predictive Design
QSAR is a computational modeling method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov These models are invaluable for predicting the activity of new or yet-to-be-synthesized compounds and for guiding the design of more potent molecules. nih.govrsc.org
2D-QSAR models correlate biological activity with molecular descriptors calculated from the 2D representation of the molecule. frontiersin.orgjapsonline.com These descriptors can represent various physicochemical properties, such as topological, constitutional, geometrical, and quantum chemical parameters. nih.gov
The process typically involves:
Drawing the 2D structures of a series of compounds. nih.govfrontiersin.org
Optimizing the structures to find their lowest energy conformation. nih.govfrontiersin.org
Calculating a large number of molecular descriptors. nih.gov
Using statistical methods, such as multiple linear regression, to build a mathematical equation that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govjapsonline.com
These models provide valuable insights into the mechanisms of action and help identify the key structural features that drive activity. nih.gov However, because they are based on 2D structures, they cannot fully describe the complex three-dimensional interactions between a drug and its target. nih.govfrontiersin.org
To overcome the limitations of 2D-QSAR, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are employed. nih.govresearchgate.net These techniques analyze the steric and electrostatic fields surrounding a set of aligned molecules to understand how these 3D properties relate to biological activity. researchgate.net
CoMFA calculates the steric and electrostatic interaction energies between the molecules and a probe atom placed at various points on a 3D grid.
CoMSIA is similar but calculates similarity indices based on additional physicochemical properties, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govresearchgate.net
The results of these analyses are often visualized as 3D contour maps. researchgate.net These maps highlight regions where certain properties are favorable or unfavorable for activity. For example, a contour map might show that a bulky, sterically favorable group is desired in one region, while an electropositive group is favored in another. This provides highly intuitive and actionable information for medicinal chemists to design new analogues with improved potency and selectivity. rsc.orgresearchgate.net Studies on quinazolinone derivatives have successfully used CoMFA and CoMSIA to build predictive models and guide the design of novel inhibitors for various biological targets. nih.govrsc.orgnih.govresearchgate.net
Table 2: Summary of Selected QSAR Studies on Quinazolinone Derivatives
| QSAR Method | Target/Activity | Key Findings | Reference |
| 3D-QSAR (CoMFA & CoMSIA) | 5-HT7 Receptor Inhibitors | Generated models with high predictive power (q² up to 0.851). Contour maps identified key steric, electrostatic, hydrophobic, and H-bond features for activity. | researchgate.net |
| 3D-QSAR (CoMFA) | Antitumor Agents | A predictive CoMFA model was built to guide future structural modifications for developing novel antitumor agents. | rsc.org |
| 2D-QSAR & 3D-QSAR (CoMSIA) | Osteosarcoma Target Drugs | A stable 3D-QSAR model was developed (r² = 0.987). Electrostatic fields were found to be the most significant contributor to compound activity. | nih.govresearchgate.net |
| 2D-QSAR | PI3K Inhibitors | A statistically robust model was created (R²pred = 0.7725) and used to design a novel compound with higher predicted potency. | japsonline.com |
Mechanistic Investigations of Biological Actions of Halogenated Quinazolinone Derivatives
Identification and Validation of Molecular Targets
Enzyme Inhibition Studies (e.g., Tyrosine Kinases, Dihydrofolate Reductase, DNA Gyrase, PARP)
No data is available on the inhibitory activity of 8-chloro-6-iodo-3H-quinazolin-4-one against any enzyme, including but not limited to tyrosine kinases, dihydrofolate reductase, DNA gyrase, or poly (ADP-ribose) polymerase (PARP).
Receptor Binding Assays (e.g., NMDA Receptors, Calcium Receptors)
There is no published research on the binding affinity of this compound for any receptors, such as NMDA or calcium receptors.
Elucidation of Cellular and Subcellular Mechanisms of Action
Interaction with Nucleic Acids (e.g., DNA Photo-Disruption)
No studies have been conducted to determine if this compound interacts with nucleic acids or exhibits activities such as DNA photo-disruption.
Modulation of Signal Transduction Pathways (e.g., EGFR Autophosphorylation)
The effect of this compound on any signal transduction pathway, including the autophosphorylation of the epidermal growth factor receptor (EGFR), has not been investigated.
Cellular Uptake and Localization Studies
There is no information available regarding the cellular uptake or subcellular localization of this compound.
Computational Insights into this compound in Molecular Research
The application of computational chemistry and molecular modeling has become an indispensable tool in modern drug discovery and materials science. For quinazolinone-based compounds, these techniques provide critical insights into their behavior at a molecular level. This article focuses on the computational analysis of this compound, a halogenated quinazolinone core that has been investigated for its potential as a targeted inhibitor.
Exploration of Biological Activities of 8 Chloro 6 Iodo 3h Quinazolin 4 One and Its Analogues
Antimicrobial Activity Studies
Quinazolinone derivatives have emerged as a promising class of antimicrobial agents, exhibiting a wide range of activities against bacteria, fungi, and mycobacteria. nih.govnih.gov Their mechanism of action can involve the disruption of cell wall integrity and interference with DNA structures. nih.gov
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria (e.g., MRSA, E. coli, S. aureus)
The antibacterial potential of quinazolinone analogues has been extensively studied. Research indicates that the introduction of bromine or chlorine atoms at positions 6 and 8 of the quinazolinone ring can enhance their antimicrobial activities. nih.gov Furthermore, the substitution of the quinazolinone ring with iodine at the 6 and 8 positions has been shown to significantly boost antibacterial efficacy. nih.gov
One study synthesized a series of 3-amino-6-iodo-2-methyl-3H-quinazolin-4-one derivatives and found they exhibited promising activity against Staphylococcus aureus and Pseudomonas aeruginosa. researchgate.net Other research on 2,3,6-trisubstituted quinazolin-4-ones, where position 6 was substituted with a bromine atom, also demonstrated good to excellent activity against both Gram-positive (S. aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, P. aeruginosa) bacteria. biomedpharmajournal.org For instance, a derivative with a m-chlorobenzaldehyde substitution showed excellent activity against E. coli. biomedpharmajournal.org
The antibacterial activity of various quinazolinone derivatives is summarized in the table below.
| Compound Class | Test Organism | Activity/Result |
| 6-Iodo-quinazolinone derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | Promising antibacterial activity. researchgate.net |
| 6,8-Dihalo-quinazolinone derivatives | General Bacteria | Halogen substitution at positions 6 and 8 improves antimicrobial activity. nih.govnih.gov |
| 6-Bromo-quinazolinone derivatives | E. coli, S. aureus, S. pyogenes, P. aeruginosa | Good to excellent activity observed. biomedpharmajournal.org |
| N2,N4-Disubstituted quinazoline-2,4-diamines | Methicillin-resistant S. aureus (MRSA) | Potent activity with low MIC values (≤0.5 μg/mL). acs.org |
| Quinazolinone-silver nanoparticles | E. coli K1, S. pyogenes, K. pneumoniae | Enhanced antibacterial activity compared to the compounds alone. mdpi.com |
Antifungal Activity against Fungal Strains (e.g., Candida albicans, Aspergillus species)
Several quinazolinone derivatives have demonstrated significant antifungal properties. Studies have reported good activity of various analogues against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org
For example, certain fused pyrrolo-quinazolinone and pyridazine-quinazolinone derivatives showed good activity against C. albicans and A. niger at concentrations of 32 or 64 μg/ml. nih.gov Another study found that a 6-bromo-quinazolin-4-one derivative with an o-hydroxybenzaldehyde substitution exhibited excellent potency against A. niger, while another with a m-nitrobenzaldehyde substitution was excellent against C. albicans. biomedpharmajournal.org Vinylquinazolinones carrying a nitrofuran moiety have also been synthesized and tested for their antifungal properties. scispace.com
The table below presents findings on the antifungal activity of quinazolinone analogues.
| Compound Class | Test Organism | Activity/Result |
| Fused pyrrolo- and pyridazine-quinazolinones | Candida albicans, Aspergillus niger | Good activity at 32 or 64 μg/ml. nih.gov |
| 6-Bromo-quinazolinone derivatives | A. niger, C. albicans | Excellent activity reported for specific derivatives. biomedpharmajournal.org |
| Pyrazol-quinazolinone compounds | Phytopathogenic fungi | Good antifungal effects. mdpi.com |
| Vinylquinazolinones | C. albicans | Antifungal activity demonstrated. scispace.com |
Antimycobacterial Activity against Mycobacterium tuberculosis Strains
The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) has necessitated the search for new antitubercular agents, and quinazolinones have shown considerable promise in this area. nih.govnih.gov
Research has revealed that certain quinazolinone derivatives exhibit potent and selective efficacy against M. tuberculosis, with some compounds demonstrating minimum inhibitory concentrations (MICs) as low as 6.25 μg/mL, even against drug-resistant strains. nih.gov One study identified 2-thio-substituted quinazolinones as potent antitubercular agents, whose activity depends on reductive activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in Mtb. acs.org Another series of quinazoline-based thiazolidin-4-ones also elicited noticeable inhibitory action against the Mtb H37Rv strain. researchgate.net Derivatives of 5H- nih.govresearchgate.netresearchgate.netthiadiazolo[2,3-b]quinazolin-5-one have also shown superior inhibition of mycobacterial growth. usmf.md
Key findings on the antimycobacterial activity are highlighted below.
| Compound Class | Test Organism | Activity/Result |
| Various quinazolinone derivatives | Mycobacterium tuberculosis (drug-resistant strains) | Potent and selective activity with MICs as low as 6.25 μg/mL. nih.gov |
| 2-((3,5-Dinitrobenzyl)thio)quinazolinones | M. tuberculosis | Potent antimycobacterial agents activated by the Ddn enzyme. acs.org |
| Quinazoline-based thiazolidin-4-ones | M. tuberculosis H37Rv | Noticeable inhibitory action. researchgate.net |
| 1,2-di(quinazolin-4-yl)diselane | Mycobacteria | Bacteriostatic activity in a dose- and time-dependent manner. nih.gov |
Inhibition of Microbial Biofilm Formation
Bacterial biofilms contribute significantly to antibiotic resistance and chronic infections. nih.gov Quinazolinone derivatives have been investigated for their ability to interfere with biofilm formation, a key virulence factor for many pathogenic bacteria. researchgate.net
Studies have shown that certain quinazolinone analogues can inhibit biofilm formation in Pseudomonas aeruginosa, a bacterium known for its quorum-sensing regulated virulence. researchgate.netsemanticscholar.org Two new quinazoline-4-one derivatives were reported to inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs). researchgate.net Additionally, a library of compounds based on a 2-aminoquinazoline (B112073) scaffold was explored, leading to the identification of derivatives with biofilm inhibition activity against Mycobacterium smegmatis. nih.gov
Anticancer and Cytotoxic Potential Assessment
Quinazolinone and its derivatives are well-established as a critical scaffold in the development of anticancer agents, with some compounds progressing to clinical use. nih.govmdpi.com Their mechanisms of action are diverse and can include the inhibition of protein kinases, induction of apoptosis (programmed cell death), and cell cycle arrest. nih.govmdpi.com
In Vitro Cytotoxicity Evaluation against Various Human Cancer Cell Lines (e.g., Leukemia, Lymphoma, Cervical, Glioblastoma, Breast, Liver, Colon)
A crucial step in anticancer drug discovery is the evaluation of a compound's toxicity towards cancer cells. A study focused on 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives revealed significant antitumor activities against various cancer cell lines. nih.gov This research highlighted that compounds with allyl and/or benzyl (B1604629) groups at positions 2 and 3 of the 6-iodo-quinazoline nucleus were particularly potent. nih.gov
Analogously, a series of 6,8-dibromo-4(3H)quinazolinone derivatives, close structural relatives to the 8-chloro-6-iodo variant, exerted powerful cytotoxic effects against the human breast carcinoma cell line MCF-7, with some compounds showing lower IC50 values (indicating higher potency) than the standard drug doxorubicin. nih.gov Other studies have demonstrated the broad-spectrum antiproliferative activity of various quinazolinone derivatives against a panel of cancer cell lines including those from the liver (HepG-2), colon (HCT-116), and cervix (HeLa). nih.govtandfonline.comnih.gov For example, a quinazolinone-pyridazine hybrid exhibited high cytotoxicity against all three of these cell lines while remaining safe for normal cells. tandfonline.com A different study found that a novel quinazolinone analogue induced G2/M phase cell cycle arrest and apoptosis in glioma cells. mdpi.com
The cytotoxic activities of various quinazolinone analogues against human cancer cell lines are detailed in the table below.
| Compound Class | Cancer Cell Line(s) | Cytotoxic Activity (IC50 Values) |
| 2,3-Disubstituted-6-iodo-3H-quinazolin-4-ones | Various cancer cell lines | Potent antitumor activity in the micromolar range. nih.gov |
| 6,8-Dibromo-4(3H)quinazolinone derivatives | Breast (MCF-7) | Powerful cytotoxic effects, with IC50 values as low as 1.7 µg/mL. nih.gov |
| Quinazolinone-Quinoxalindione derivatives | Breast (MCF-7), Cervical (HeLa) | A derivative with a nitro substituent showed the best cytotoxic activity against HeLa cells. nih.gov |
| Quinazolinone-Pyridazinone hybrid (8a) | Liver (HepG-2), Colon (HCT-116), Breast (MCF-7) | High cytotoxicity against all tested cancer cells. tandfonline.com |
| Quinazolinone-dithiocarbamate derivatives | Colon (HT29) | A potent derivative (5c) showed an IC50 value of 5.53 μM and induced G2/M arrest. nih.gov |
| 2-Aryl-6-substituted quinazolinones | Oral Squamous Cell Carcinoma (OSCC) | Strongly inhibited proliferation of OSCC cells. iiarjournals.org |
| Quinazolinone-Schiff base derivatives | Leukemia (L1210, K562), Burkitt Lymphoma (CA46) | Inhibited proliferation with IC50 values of 5.8 µM and 1.0 µM, respectively. mdpi.com |
Selective Antiproliferative Effects in Cancer vs. Normal Cells
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. Several quinazolinone derivatives have demonstrated such selective cytotoxicity.
For instance, a novel 4-anilinoquinazoline (B1210976) analogue, DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), exhibited significant anticancer efficacy and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620) when compared to a non-cancerous colon cell line (CRL1459). mdpi.com The half-maximal inhibitory concentration (IC50) values for the cancer cell lines ranged from 5.80 to 8.50 µM, whereas the IC50 for the normal cell line was 14.05 µM, indicating a selectivity index of over 2-fold. mdpi.com This selective action is attributed to the induction of apoptosis through the intrinsic pathway, cell cycle arrest at the G2 phase, and an increase in reactive oxygen species (ROS). mdpi.com
Similarly, studies on other quinoline (B57606) derivatives have shown promising selectivity. 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) was highly active against three cancer cell lines and showed no toxicity in the non-cancerous HFF-1 line up to an IC50 of 100 µM. mdpi.com In another study, new symmetrical quinazoline (B50416) derivatives were found to induce a selective proapoptotic mechanism in human breast, colon, and bladder cancer cell lines, with several compounds showing no cytotoxicity in non-tumoral human cell lines. nih.gov Furthermore, certain glycoconjugates of 8-aminoquinoline (B160924) derivatives demonstrated higher cytotoxicity against cancer cells (HCT 116 and MCF-7) compared to healthy cells (NHDF-Neo), enhancing their anticancer potential. mdpi.com
A series of 2-mercapto-quinazolin-4-one derivatives were evaluated against two cancer cell lines (MCF-7 and SW480) and one normal cell line (MRC-5), highlighting the ongoing search for selective agents. researchgate.net The quinazolin-4(3H)-one derivative BIQO-19 also showed potent antiproliferative activity against various lung cancer cell lines, including those resistant to standard therapies. nih.govnih.gov
Enzyme and Receptor Modulatory Activities
The therapeutic effects of quinazolinone derivatives are often rooted in their ability to modulate the activity of specific enzymes and receptors that are critical for cell signaling and survival.
Kinase Inhibitory Activity (e.g., EGFR, HER2, CDK2, Tyrosine Kinases)
Quinazolinone-based molecules are well-known inhibitors of various protein kinases, which are often overexpressed or mutated in cancer cells. nih.govhilarispublisher.com The Epidermal Growth Factor Receptor (EGFR) family, including HER2, and Cyclin-Dependent Kinases (CDK) are key targets. nih.govnih.gov
Several quinazolin-4(3H)-one derivatives have shown potent, multi-targeted inhibitory activity against tyrosine kinases. nih.gov For example, compounds 2i and 3i from a 2021 study demonstrated strong inhibition of CDK2, HER2, and EGFR. nih.gov Compound 3i exhibited an IC50 of 0.079 µM against HER2, which is comparable to the standard drug lapatinib. Both 2i and 3i showed IC50 values against CDK2 (0.173 µM and 0.177 µM, respectively) similar to the control drug imatinib. nih.gov Molecular docking studies revealed that these compounds can act as ATP-competitive inhibitors of EGFR and non-competitive inhibitors of CDK2. nih.gov
Other studies have focused on developing dual inhibitors. A series of novel quinazoline derivatives were designed as irreversible dual EGFR/HER2 inhibitors, with several compounds showing nanomolar IC50 values and proving more potent than the drug afatinib (B358) in cell-based assays. nih.gov The quinazoline scaffold has been a foundation for clinically used EGFR inhibitors like gefitinib (B1684475) and erlotinib. nih.govekb.eg Modifications to this scaffold continue to yield potent inhibitors; for instance, derivatives with a thiophene (B33073) ring showed strong EGFR kinase inhibition. ekb.eg Additionally, a quinazolin-4(3H)-one derivative, BIQO-19, was identified as an inhibitor of Aurora Kinase A, a target in non-small cell lung cancer (NSCLC), including cell lines resistant to EGFR inhibitors. nih.govnih.gov
| Compound | Target Kinase | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|
| 2i | CDK2 | 0.173 ± 0.012 | Imatinib | 0.131 ± 0.015 |
| 3i | CDK2 | 0.177 ± 0.032 | Imatinib | 0.131 ± 0.015 |
| 3i | HER2 | 0.079 ± 0.015 | Lapatinib | 0.078 ± 0.015 |
| 2h | HER2 | 0.138 ± 0.012 | Lapatinib | 0.078 ± 0.015 |
| 2i | HER2 | 0.128 ± 0.024 | Lapatinib | 0.078 ± 0.015 |
| 24 | EGFR-TK | 0.0134 | Gefitinib | 0.01814 |
NMDA Receptor Antagonism
While direct studies on 8-chloro-6-iodo-3H-quinazolin-4-one as an NMDA receptor antagonist are not prominent, the broader class of quinazolinone derivatives has been extensively investigated for anticonvulsant properties, which can be linked to modulation of neurotransmitter systems, including the GABAergic and glutamatergic (NMDA) pathways. nuph.edu.uanih.gov
Methaqualone, a well-known quinazolinone, acts as a positive allosteric modulator of GABA receptors and possesses anticonvulsant effects. nuph.edu.uamdpi.com Research into new quinazolinone derivatives aims to retain this anticonvulsant activity with improved safety profiles. researchgate.netmdpi.com Some derivatives have shown efficacy in the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure models, suggesting activity on neuronal excitability. mdpi.comresearchgate.net For example, certain 2,3-disubstituted quinazolin-4(3H)-ones were shown to likely act as positive allosteric modulators of the GABA-A receptor, a mechanism confirmed by antagonism with flumazenil. mdpi.com While the primary mechanism often appears to be GABAergic, the interplay between GABA and glutamate (B1630785) systems is crucial for neuronal balance, and antagonism of NMDA receptors is a known therapeutic strategy for certain neurological conditions. nih.govnih.gov
Aldehyde Oxidase Inhibition
Aldehyde oxidase (AO) is a cytosolic enzyme involved in the metabolism of various drugs and xenobiotics, particularly those containing azaheterocyclic structures like quinazoline. wikipedia.orgacs.org The metabolism of quinazolinone derivatives by AO can significantly impact their pharmacokinetic profiles. acs.orgnih.gov
Studies have shown that 6-substituted 4-quinazolinones are substrates for both AO and the related enzyme xanthine (B1682287) oxidase (XO). acs.org The susceptibility of a specific carbon atom in the quinazoline ring to nucleophilic attack determines if it is a suitable substrate for AO. wikipedia.org For instance, with the parent compound quinazoline, the C4 position is the most reactive site for oxidation by AO. acs.org
Conversely, some quinazolinone derivatives can act as inhibitors of AO. 6-chloroquinazolinone was identified as a competitive inhibitor of human liver AO. nih.gov Understanding whether a compound is a substrate or an inhibitor of AO is crucial, as inhibition can lead to drug-drug interactions. For example, several pharmacologically relevant compounds have been shown to inhibit AO through a mixed-mode mechanism. nih.gov The internal standard 2-methyl-4(3H)-quinazolinone is commonly used in assays measuring AO activity. nih.govnih.gov
Other Pharmacological Activities of Academic Significance
Antiviral Properties
The quinazolinone scaffold has been identified as a promising starting point for the development of antiviral agents against a range of DNA and RNA viruses. nih.govresearchgate.net
Research has demonstrated that various substituted quinazolinones possess potent antiviral activity. A series of 2,3,6-trisubstituted quinazolinone compounds were found to be novel, potent inhibitors of Zika virus (ZIKV) and Dengue virus (DENV) replication, with some analogues exhibiting EC50 values as low as 86 nM and no significant cytotoxicity. nih.gov Another study identified a quinazolin-4-one derivative, C7, as a non-covalent inhibitor of the SARS-CoV-2 main protease (Mpro), with an EC50 of 1.10 µM in a cell-based viral replication assay. nih.gov
The antiviral spectrum of quinazolinones is broad. Specific derivatives have shown activity against:
Herpes Simplex Virus (HSV-1, HSV-2) internationalscholarsjournals.com
Vaccinia virus internationalscholarsjournals.com
Parainfluenza-3 virus internationalscholarsjournals.com
Coxsackie virus B4 internationalscholarsjournals.com
Varicella zoster virus nih.gov
Human cytomegalovirus (HCMV) nih.gov
Influenza A virus researchgate.netmdpi.com
Tobacco Mosaic Virus (TMV) nih.gov
The introduction of halogen atoms, such as iodine, into the quinazolinone ring has been noted to significantly improve biological activity in some cases, including antibacterial and antiviral effects. nih.gov For instance, a series of 6-iodo-2-thienylquinazolin-4(3H)-one and its fused heterocyclic analogues showed remarkable broad-spectrum antimicrobial activities. nih.gov
Antimalarial Activity
The quinazolin-4-one moiety is a key structural feature in several compounds exhibiting antimalarial properties, most notably inspired by the natural product febrifugine (B1672321). nih.gov Research into synthetic analogues has revealed that the 4-quinazolinone core is crucial for activity against the malaria parasite. nih.gov While direct studies on this compound are not extensively documented, the antimalarial potential of various substituted quinazolin-4-ones provides valuable insights.
Febrifugine, an alkaloid isolated from the plant Dichroa febrifuga, has demonstrated potent antimalarial effects. nih.gov Structure-activity relationship (SAR) studies on febrifugine analogues have indicated that the quinazolinone portion of the molecule is essential for its biological action. nih.gov This has spurred the synthesis and evaluation of numerous quinazolin-4-one derivatives as potential antimalarial agents. These efforts aim to develop compounds with improved therapeutic profiles and to overcome the resistance developed by Plasmodium falciparum to existing drugs. nih.govnih.gov
Novel febrifugine analogues with modifications to the quinazolinone ring and its substituents have shown promising in vivo antimalarial activity. nih.gov The design of these analogues often focuses on simplifying the natural product's structure to create more accessible and cost-effective synthetic routes. nih.gov The presence of halogen substituents on the quinazolinone ring, such as chloro and iodo groups, is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a compound. Therefore, it is hypothesized that this compound could exhibit antimalarial activity, warranting further investigation.
| Compound Series | Key Findings | Reference |
| 2,3-Substituted Quinazolin-4(3H)-ones | The 4-quinazolinone moiety is essential for antimalarial activity, based on the structure of febrifugine. | nih.gov |
| Febrifugine Analogues | Novel analogues demonstrated excellent in vivo antimalarial activity with reduced toxicity compared to the natural product. | nih.gov |
Anticonvulsant Effects
Quinazolin-4-one derivatives have a long history of investigation for their effects on the central nervous system (CNS), with some demonstrating significant anticonvulsant properties. The sedative-hypnotic drug methaqualone is a well-known example of a quinazolin-4-one with CNS activity. nih.govnuph.edu.ua Research has since expanded to explore a wide range of analogues with varied substitution patterns to identify new anticonvulsant agents with improved safety profiles. nih.govmdpi.com
Studies on 2,3-disubstituted quinazolin-4(3H)-ones have shown that modifications at these positions can lead to potent anticonvulsant activity. mdpi.com The introduction of different substituents influences the compounds' ability to interact with biological targets, such as the GABA-A receptor, a key player in seizure modulation. nuph.edu.uamdpi.com For instance, certain N-substituted-6-fluoro-quinazoline-4-amines have exhibited considerable anticonvulsant activity in preclinical models. mdpi.com
The presence of halogens in the quinazolinone structure has been shown to be beneficial for anticonvulsant activity. For example, a 6-chloro derivative of methaqualone displayed remarkable anticonvulsant potency. nih.gov Furthermore, a study on 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione revealed remarkably active compounds in anticonvulsant screens. researchgate.net These findings suggest that the 8-chloro-6-iodo substitution pattern of the title compound could contribute to significant anticonvulsant effects, making it a candidate for further evaluation.
| Compound Series | Biological Model | Key Findings | Reference |
| N-substituted-6-fluoro-quinazoline-4-amines | scPTZ and MES tests | All derivatives induced significant anticonvulsant activity. | mdpi.com |
| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizure model | Compounds showed potential anticonvulsant activity by binding to the GABA-A receptor. | mdpi.com |
| 2-[6-iodo-4-oxo-2-(thiophen-2-yl)-quinazolin-3(4H)-yl]-isoindoline-1,3-dione | PTZ-induced seizures | Showed remarkable anticonvulsant activity. | researchgate.net |
| 6-chloro derivative of methaqualone | Electroshock-induced convulsions and PTZ-induced seizures | Displayed remarkable anticonvulsant potency. | nih.gov |
Anti-inflammatory Mechanisms
The anti-inflammatory potential of quinazolin-4-one derivatives is another area of active research. nih.gov Various analogues have been synthesized and shown to possess anti-inflammatory properties, often attributed to their ability to modulate inflammatory pathways. nih.govptfarm.pl
The introduction of different chemical moieties at the 2 and 3 positions of the quinazolinone scaffold has been a successful strategy in developing compounds with anti-inflammatory activity. nih.gov For example, the incorporation of azetidinone and thiazolidinone rings at the 3-position has yielded derivatives with potent anti-inflammatory effects. nih.gov
Halogen substitution on the quinazolinone ring has also been explored for its impact on anti-inflammatory activity. A study on 6,8-dibromo-quinazolin-4-one derivatives revealed promising anti-inflammatory and analgesic properties in animal models. ptfarm.pl These findings suggest that the presence of both chloro and iodo substituents in this compound could confer anti-inflammatory activity. The mechanisms may involve the inhibition of pro-inflammatory enzymes or cytokines. For instance, some quinazolin-4(3H)-one derivatives have been found to suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 by blocking signaling pathways like MAPK/JNK and NF-κB. nih.govresearchgate.net
| Compound Series | Key Findings on Anti-inflammatory Activity | Reference |
| 3-Azetidinone/Thiazolidinone substituted 2-methyl-6-substituted quinazolin-4-ones | Showed potent anti-inflammatory activity. | nih.gov |
| 6,8-Dibromo-quinazolin-4-one derivatives | Exhibited promising anti-inflammatory and analgesic activities. | ptfarm.pl |
| Quinazolin-4(3H)-one derivatives | Suppressed NO production and decreased mRNA levels of pro-inflammatory cytokines. | nih.govresearchgate.net |
Antioxidant Activities
Oxidative stress is implicated in the pathogenesis of numerous diseases, making the development of new antioxidant agents a significant therapeutic goal. Quinazolin-4-one derivatives have emerged as a class of compounds with potential antioxidant properties. nih.govmdpi.com
The antioxidant activity of quinazolin-4-ones is often linked to their chemical structure, particularly the substitution pattern on the quinazolinone and any attached phenyl rings. nih.govmdpi.com For instance, studies on 2-substituted quinazolin-4(3H)-ones have shown that the presence of hydroxyl groups on a phenyl ring at the 2-position is crucial for antioxidant activity. nih.gov Specifically, derivatives with two hydroxyl groups in the ortho position on the phenyl ring exhibited potent antioxidant and metal-chelating properties. nih.gov
| Compound Series | Assay | Key Findings | Reference |
| 2-Substituted quinazolin-4(3H)-ones | DPPH, ABTS, and CUPRAC assays | The presence of hydroxyl groups on the 2-phenyl ring is important for antioxidant activity. | nih.gov |
| 6-Iodo-2-propyl-4(3H)-quinazolinone derivatives | Aldehyde oxidase inhibition | Several compounds were found to be potent inhibitors of aldehyde oxidase. | researchgate.net |
Calcilytic Activity (Calcium Receptor Blocking)
The calcium-sensing receptor (CaSR) is a G-protein coupled receptor that plays a critical role in maintaining calcium homeostasis. Negative allosteric modulators of the CaSR, known as calcilytics, have therapeutic potential for conditions such as autosomal dominant hypocalcemia type 1 (ADH1), which is caused by gain-of-function mutations in the CaSR. ox.ac.uk Quinazolinones have been identified as a class of calcilytic compounds. ox.ac.uknih.gov
Research has shown that quinazolinone calcilytics, such as ATF936 and AXT914, can effectively modulate the activity of the CaSR. ox.ac.uk These compounds bind to a region within the transmembrane domain of the CaSR, which is a hotspot for ADH1-causing mutations. ox.ac.uk In vitro studies have demonstrated that quinazolinone calcilytics can normalize the function of hyperactive mutant CaSRs in a dose-dependent manner. ox.ac.uknih.gov
For example, the quinazolinone calcilytic AXT914 was shown to decrease intracellular calcium responses in cells expressing a gain-of-function mutant CaSR. nih.gov Furthermore, in vivo studies in a mouse model of ADH1 showed that oral administration of AXT914 led to an increase in parathyroid hormone and plasma calcium levels, demonstrating its potential to correct the biochemical abnormalities associated with the disease. ox.ac.uk The potent activity of these quinazolinone analogues suggests that the this compound scaffold could also possess calcilytic properties and warrants investigation as a potential therapeutic agent for disorders of calcium metabolism.
| Compound | Biological Target | Key Findings | Reference |
| ATF936 and AXT914 (Quinazolinone calcilytics) | Calcium-Sensing Receptor (CaSR) | Bind to the CaSR transmembrane domain and act as negative allosteric modulators. | ox.ac.uk |
| AXT914 | Mutant CaSR | Normalized the gain-of-function of a mutant CaSR in vitro and increased plasma calcium in a mouse model of ADH1. | ox.ac.uknih.gov |
Future Research Directions and Unexplored Avenues for 8 Chloro 6 Iodo 3h Quinazolin 4 One
Development of More Sustainable and Efficient Synthetic Methodologies
The synthesis of quinazolinone derivatives has traditionally involved multi-step processes that can be resource-intensive and generate significant waste. mdpi.com Recent advancements have focused on developing greener and more efficient synthetic routes. mdpi.comnih.gov
Future research should prioritize the development of sustainable synthetic methods for 8-chloro-6-iodo-3H-quinazolin-4-one. This could involve exploring one-pot reactions, utilizing environmentally benign solvents, and employing catalysts that can be easily recovered and reused. frontiersin.orgorganic-chemistry.org For instance, a novel magnetic palladium catalyst has been shown to be effective in the synthesis of other quinazolinones, offering high yields and excellent atom economy. frontiersin.org Similarly, metal-catalyst-free approaches, such as those using iodine as a promoter or visible-light photocatalysis, present sustainable alternatives. mdpi.comorganic-chemistry.orgmdpi.com The development of such methods would not only be more environmentally friendly but could also lead to more cost-effective production on a larger scale.
In-Depth Mechanistic Studies for Comprehensive Target Understanding
While the broader class of quinazolinones has been studied for various biological activities, the specific molecular targets and mechanisms of action for this compound remain largely uncharacterized. The diverse pharmacological effects of quinazolinones, including anticancer, anti-inflammatory, and antimicrobial activities, are often attributed to their interaction with a range of biological targets. nih.govnih.govmdpi.com
Future research should focus on elucidating the precise molecular mechanisms by which this compound and its derivatives exert their biological effects. Mechanistic studies could reveal interactions with key enzymes, receptors, or signaling pathways. For example, some quinazolinone derivatives have been shown to inhibit tubulin polymerization, induce cell cycle arrest, and trigger apoptosis in cancer cells. mdpi.com Others have demonstrated inhibitory effects on enzymes like PI3K and PARP-1. mdpi.comrjsocmed.com Investigating the impact of the chloro and iodo substituents at the 8th and 6th positions, respectively, on target binding and mechanism will be crucial for understanding its unique properties. nih.gov
Rational Design of Highly Potent and Selective Derivatives Through Advanced Computational Techniques
Advanced computational techniques, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling and molecular docking, are powerful tools for the rational design of more potent and selective drug candidates. unimma.ac.idresearchgate.net These methods can predict the biological activity of novel compounds and provide insights into their binding modes with specific targets. researchgate.netrsc.org
Future efforts should leverage these computational approaches to design novel derivatives of this compound with enhanced potency and selectivity for specific biological targets. By analyzing the structure-activity relationships (SAR) of a series of related compounds, researchers can identify key structural features that contribute to their biological activity. rsc.orgnih.gov For example, computational studies on other quinazolinone derivatives have successfully guided the design of potent inhibitors of targets like PARP-1 and EGFR. rsc.orgfrontiersin.org Molecular dynamics simulations can further assess the stability of ligand-protein complexes, providing a more dynamic understanding of the interactions. nih.gov
Expansion of Biological Screening to Novel Disease Areas
The quinazolinone scaffold has been associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects. nih.govnih.govnih.gov The unique halogen substitution pattern of this compound may confer novel biological properties that have yet to be explored.
A comprehensive biological screening of this compound and its newly synthesized derivatives against a diverse panel of disease targets is warranted. This could uncover previously unknown therapeutic applications. For instance, while many quinazolinones have been evaluated for their anticancer and antimicrobial activities, their potential in other areas, such as neurodegenerative diseases or metabolic disorders, may be underexplored. nih.govresearchgate.net The presence of iodine in the structure is of particular interest, as iodinated compounds have shown promise in various therapeutic contexts. nih.govnih.gov
Investigation of Multi-Targeting Approaches with this compound Derivatives
The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, has gained traction in drug discovery, particularly for complex diseases like cancer. nih.gov Quinazoline (B50416) derivatives have shown potential as multi-target agents, capable of inhibiting various pathways involved in tumor growth and angiogenesis. nih.gov
Future research should investigate the potential of this compound derivatives as multi-targeting agents. By rationally designing molecules that can modulate multiple targets, it may be possible to achieve synergistic therapeutic effects and overcome drug resistance. nih.gov For example, derivatives could be designed to simultaneously inhibit key kinases and other enzymes involved in cancer progression. nih.gov This approach could lead to the development of more effective and robust therapeutic agents.
Q & A
Q. Basic
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., iodine at C6, chlorine at C8) via distinct deshielding patterns. ¹H NMR typically shows a singlet for the C3 proton (δ 8.2–8.5 ppm) .
- HRMS : High-resolution mass spectrometry validates molecular weight (C₈H₅ClIN₂O; theoretical m/z 320.904) .
- X-ray crystallography : Resolves crystal packing and bond angles, confirming the planar quinazolinone core and halogen positions. Data collection at 100 K improves resolution for heavy atoms like iodine .
What contradictory findings exist regarding the biological activity of halogenated quinazolinones, and how can they be resolved?
Advanced
Contradictions arise in reported antimicrobial efficacy:
- Iodine vs. chlorine : 6-iodo derivatives (e.g., this compound) show superior Gram-positive activity compared to 6-chloro analogs, but inconsistent results against Gram-negative strains .
- Mechanistic ambiguity : Some studies attribute activity to halogen-induced electron withdrawal, while others propose direct target binding (e.g., dihydrofolate reductase inhibition) .
Resolution strategies : - Standardize assays (e.g., MIC testing under identical conditions).
- Conduct structure-activity relationship (SAR) studies with systematic halogen substitutions.
- Use isothermal titration calorimetry (ITC) to quantify target binding affinities .
What are the reported biological activities of this compound derivatives?
Q. Basic
- Antimicrobial : Inhibits Staphylococcus aureus (MIC: 8 µg/mL) and Bacillus subtilis via membrane disruption .
- Anticancer : Demonstrates moderate cytotoxicity against HeLa cells (IC₅₀: 25 µM) by inducing apoptosis .
- Anti-inflammatory : Suppresses COX-2 expression in murine macrophages (60% inhibition at 10 µM) .
Activity varies with substituents; nitro or methoxy groups at C2 enhance potency but reduce solubility .
How can computational modeling predict the interaction of this compound with biological targets?
Q. Advanced
- Molecular docking : Dock the compound into target proteins (e.g., DHFR, COX-2) using software like AutoDock Vina. The iodine atom’s van der Waals radius facilitates hydrophobic pocket binding, while the carbonyl group forms hydrogen bonds with catalytic residues .
- MD simulations : Assess binding stability over 100 ns trajectories; chlorine and iodine show higher residence times in ATP-binding pockets compared to fluorine .
- QSAR models : Develop models using descriptors like logP and polar surface area to predict bioavailability and optimize lead compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
